molecular formula C12H14O2 B11907904 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-66-2

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11907904
CAS No.: 61995-66-2
M. Wt: 190.24 g/mol
InChI Key: JDXAVVZBVJGOBD-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, is characterized by its three methyl groups attached to the benzopyran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted phenol with an appropriate ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Organic solvents like ethanol or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A parent compound with similar structural features but lacking the methyl groups.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another benzopyran derivative with hydroxyl groups that confer different chemical properties.

    Pinocembrin: A dihydrobenzopyran with notable biological activities.

Uniqueness

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of three methyl groups can enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

CAS No.

61995-66-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3,5,8-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3

InChI Key

JDXAVVZBVJGOBD-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C=CC(=C2C1=O)C)C

Origin of Product

United States

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